molecular formula C14H18Cl2N2O2 B239788 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide

2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide

Katalognummer B239788
Molekulargewicht: 317.2 g/mol
InChI-Schlüssel: UUMRJPVPNPFXMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as JNJ-17203212 and is categorized as a selective transient receptor potential vanilloid 1 (TRPV1) antagonist.

Wirkmechanismus

JNJ-17203212 exerts its effects by selectively binding to the 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide receptor and inhibiting its activation. This compound is a receptor that is involved in pain sensation, temperature regulation, and inflammation. By inhibiting the activation of this compound, JNJ-17203212 can reduce pain sensation, inflammation, and temperature sensitivity.
Biochemical and Physiological Effects
JNJ-17203212 has been shown to have various biochemical and physiological effects. Studies have demonstrated that JNJ-17203212 can reduce pain sensation, inflammation, and temperature sensitivity. In addition, JNJ-17203212 has been shown to induce apoptosis and suppress angiogenesis in cancer cells. Furthermore, JNJ-17203212 has been shown to protect neurons from oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of JNJ-17203212 is its selectivity for the 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide receptor. This makes it a useful tool for studying the role of this compound in various physiological and pathological processes. In addition, JNJ-17203212 has been shown to have high potency and efficacy, which makes it a useful tool for studying the effects of this compound inhibition.
One of the limitations of JNJ-17203212 is its potential off-target effects. Although JNJ-17203212 is selective for the this compound receptor, it may also interact with other receptors or enzymes, which can lead to unwanted effects. Furthermore, JNJ-17203212 has not been extensively studied in humans, which limits its potential clinical applications.

Zukünftige Richtungen

There are several future directions for the use of JNJ-17203212. One potential direction is the development of new analgesic drugs. JNJ-17203212 has been shown to reduce pain sensation by inhibiting the activation of 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, which makes it a potential candidate for the development of new analgesics.
Another potential direction is the development of new cancer therapeutics. JNJ-17203212 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. This makes it a potential candidate for the development of new cancer therapeutics.
Furthermore, JNJ-17203212 has been shown to have neuroprotective effects. This makes it a potential candidate for the development of new neuroprotective drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, JNJ-17203212 is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its selective inhibition of the this compound receptor makes it a potential candidate for the development of new analgesic drugs, cancer therapeutics, and neuroprotective drugs. However, further studies are needed to fully understand its potential clinical applications and limitations.

Synthesemethoden

The synthesis of JNJ-17203212 involves the reaction of 2,5-dichlorobenzoic acid with 3-(4-morpholinyl)propylamine in the presence of thionyl chloride. The resulting product is then treated with benzoyl chloride to obtain the final compound. This method has been optimized to produce JNJ-17203212 with high purity and yield.

Wissenschaftliche Forschungsanwendungen

JNJ-17203212 has been extensively studied for its potential applications in various fields such as pain management, cancer treatment, and neurological disorders. As a 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide antagonist, JNJ-17203212 has been shown to inhibit the activation of this compound, which is a receptor involved in pain sensation. This makes JNJ-17203212 a potential candidate for the development of new analgesic drugs.
In addition, JNJ-17203212 has been shown to have anti-cancer properties. Studies have demonstrated that JNJ-17203212 can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. This makes JNJ-17203212 a potential candidate for the development of new cancer therapeutics.
Furthermore, JNJ-17203212 has been shown to have neuroprotective effects. Studies have demonstrated that JNJ-17203212 can protect neurons from oxidative stress and inflammation, which are implicated in the development of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This makes JNJ-17203212 a potential candidate for the development of new neuroprotective drugs.

Eigenschaften

Molekularformel

C14H18Cl2N2O2

Molekulargewicht

317.2 g/mol

IUPAC-Name

2,5-dichloro-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C14H18Cl2N2O2/c15-11-2-3-13(16)12(10-11)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19)

InChI-Schlüssel

UUMRJPVPNPFXMH-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=C(C=CC(=C2)Cl)Cl

Kanonische SMILES

C1COCCN1CCCNC(=O)C2=C(C=CC(=C2)Cl)Cl

Löslichkeit

41 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.